Acridone
Overview
Description
Acridone is an organic compound based on the acridine skeleton, with a carbonyl group at the 9 position. It is a yellow powder with a chemical formula of C13H9NO and a molar mass of 195.221 g·mol−1 . This compound is known for its planar structure and is used as a scaffold for various synthetic compounds with diverse pharmacological activities .
Mechanism of Action
Target of Action
Acridone, a derivative of acridine, is a class of compounds that has attracted significant interest due to its broad spectrum of biological activity . The primary targets of this compound are DNA, topoisomerase, and telomerase enzymes . This compound derivatives have also been shown to inhibit acetylcholinesterase .
Mode of Action
The unique planar ring structure of this compound allows it to act as a DNA intercalator . This means it can insert itself between the DNA base pairs, disrupting the DNA’s normal structure and function. Additionally, this compound derivatives can inhibit topoisomerase or telomerase enzymes , which are essential for DNA replication and repair. This interaction with its targets leads to changes in the normal functioning of the cell, often resulting in cell death .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with DNA and inhibition of topoisomerase and telomerase enzymes disrupts the normal replication and repair mechanisms of the cell . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Furthermore, this compound derivatives have been shown to interact with different biomolecular targets due to their semi-planar heterocyclic structure .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). These processes are crucial for the proper action of this compound . For instance, the ability of this compound to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profile of this compound can be improved by conjugation with various nano-objects such as liposomes or dendrimers .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to increase reactive oxygen species (ROS) levels and demonstrate potent anti-tumor activity in certain cell lines . Furthermore, this compound derivatives could stabilize the c-MYC G4 structure , which is highly expressed in certain types of cancer. This stabilization can lead to the regulation of apoptosis in cancer cells induced by intracellular ROS .
Biochemical Analysis
Biochemical Properties
Acridone derivatives have been shown to interact with different biomolecular targets due to their semi-planar heterocyclic structure . They exhibit a broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .
Cellular Effects
This compound derivatives have been found to have significant effects on various types of cells and cellular processes. They have been shown to be effective as inhibitors of acetylcholinesterase , which plays a crucial role in nerve signal transmission. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the unique planar ring structure of this compound allows it to act as DNA intercalators . It can inhibit topoisomerase or telomerase enzymes , leading to changes in gene expression. This is how this compound exerts its effects at the molecular level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications are areas of active research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The effects of this compound on its localization or accumulation within cells are areas of ongoing study .
Subcellular Localization
It is known that certain targeting signals or post-translational modifications can direct this compound to specific compartments or organelles .
Preparation Methods
Acridone can be synthesized through several methods:
Ullmann Condensation Reaction: This involves the condensation of o-halobenzoic acid with aromatic amines in the presence of copper, followed by intramolecular cyclization using sulfuric acid.
Heating Fenamic Acid: This compound can also be synthesized by heating fenamic acid.
Industrial Production: Industrially, this compound is produced by the ring closure of N-phenylanthranilic acid in the presence of concentrated sulfuric acid.
Chemical Reactions Analysis
Acridone undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form this compound-N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound derivatives.
Common Reagents and Conditions: Common reagents include sulfuric acid for cyclization and copper catalysts for condensation reactions.
Major Products: Major products include this compound derivatives with various functional groups, which exhibit different biological activities.
Scientific Research Applications
Acridone and its derivatives have a wide range of scientific research applications:
Chemistry: This compound derivatives are used as intermediates in organic synthesis and as fluorescent dyes.
Biology: This compound derivatives are used in cell imaging due to their fluorescent properties.
Medicine: This compound derivatives exhibit antitumor, antimicrobial, antiviral, and antimalarial activities
Industry: This compound derivatives are used in the production of dyes and pigments.
Comparison with Similar Compounds
Acridone is compared with other similar compounds such as:
Acridine: Acridine is a parent compound of this compound and shares similar structural features but lacks the carbonyl group at the 9 position.
Quinthis compound: Quinthis compound is another related compound with similar applications in dyes and pigments.
Unique Features: This compound’s unique planar structure and ability to form various derivatives with diverse biological activities make it distinct from other similar compounds.
Properties
IUPAC Name |
10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEYVTFCMJSGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060371 | |
Record name | 9(10H)-Acridinone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |
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Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Acridone | |
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Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14742234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578-95-0, 643-62-9 | |
Record name | Acridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acridone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |
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Record name | acridone | |
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Record name | acridone | |
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Record name | 9-Acridinol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |
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Record name | 9(10H)-Acridinone | |
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Record name | 9(10H)-Acridinone | |
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Record name | 9-acridone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |
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Record name | ACRIDONE | |
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Retrosynthesis Analysis
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